Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate
Description
Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate is a halogenated pyridine derivative characterized by a bromine atom at position 5, a fluorine atom at position 6, and a methyl group at position 2 of the pyridine ring, with a methyl ester functional group at position 3. The bromine and fluorine substituents enhance its electrophilic properties, making it a candidate for cross-coupling reactions, while the ester group offers opportunities for further functionalization via hydrolysis or transesterification .
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXFAFALKVKISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate typically begins with the bromination of 2-methylpyridine, followed by fluorination. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Esterification: The carboxylate ester group is introduced through an esterification reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate undergoes nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized to form various oxidized derivatives, and reduced to form corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridine derivatives.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate serves as a critical intermediate in the synthesis of bioactive molecules. Its halogenated structure enhances its reactivity, making it suitable for developing pharmaceuticals targeting specific biological systems.
- Drug Development : It has been utilized in synthesizing potential inhibitors for various enzymes and receptors, including phosphodiesterase 4 (PDE4), which is involved in inflammatory responses .
Organic Synthesis
This compound acts as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.
- Coupling Reactions : It is employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids, leading to the generation of novel pyridine derivatives .
Agricultural Chemistry
This compound is also explored for its potential use in agrochemicals. Its derivatives have shown promise in developing new pesticides and herbicides that target specific pests while minimizing environmental impact.
Case Study 1: Synthesis of Antimicrobial Agents
A study highlighted the synthesis of pyridine derivatives from this compound that exhibited significant antimicrobial activity against Escherichia coli. The synthesized compounds demonstrated inhibition rates exceeding 90%, indicating their potential as effective antimicrobial agents.
Case Study 2: Development of Neuroactive Compounds
Research demonstrated that derivatives of this compound are being investigated for their activity as ligands for GABA_A receptors, which are crucial in neuropharmacology. These compounds could lead to advancements in treatments for anxiety and epilepsy .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its desired effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1334499-25-0)
- Structural Differences : Replaces the fluorine at position 6 with an oxo group, resulting in a partially saturated 1,6-dihydropyridine ring.
- Applications : Demonstrated utility in medicinal chemistry as a precursor for kinase inhibitors, though its reduced halogen content may limit its use in halogen-bonding applications .
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate
- Structural Differences: Features an acrylate side chain at position 3 and an amino group at position 2, unlike the methyl ester and methyl group in the target compound.
- Reactivity: The amino group enhances nucleophilicity, enabling participation in condensation reactions. However, the lack of fluorine diminishes its ability to act as a directing group in metal-catalyzed reactions .
- Applications : Primarily used in polymer chemistry and as a building block for fluorescent dyes, diverging from the pharmaceutical focus of the target compound .
5-Bromo-3-methyl-pyridine
- Structural Differences : Lacks both the fluorine atom at position 6 and the ester group at position 3.
- Reactivity : Simpler structure reduces steric hindrance, facilitating easier functionalization at position 3. However, the absence of an electron-withdrawing ester group decreases its stability under acidic conditions .
- Applications : Commonly employed as an intermediate in agrochemical synthesis, highlighting the critical role of the ester and fluorine groups in the target compound’s specialized applications .
Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate (CAS 1190198-25-4)
- Structural Differences : Incorporates hydroxyl and oxo groups at positions 4 and 6, respectively, creating a dihydro-pyridine ring system.
- Reactivity : The hydroxyl group introduces acidity (pKa ~8–10), enabling deprotonation for salt formation, while the oxo group enhances hydrogen-bonding capacity. These features contrast with the fluorine’s electronegative effects in the target compound .
Critical Analysis of Functional Group Impact
- Halogen Effects : Bromine at position 5 enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling, while fluorine at position 6 acts as a meta-directing group, refining regioselectivity in further substitutions .
- Ester Group : The methyl ester at position 3 provides a handle for hydrolysis to carboxylic acids, a common step in prodrug activation .
Biological Activity
Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its biological activities, particularly in antimicrobial and anti-thrombolytic applications. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a series of reactions starting from readily available pyridine derivatives. The compound can be synthesized through a palladium-catalyzed cross-coupling reaction, which allows for the introduction of bromine and fluorine substituents at specific positions on the pyridine ring . The overall yield and regioselectivity of the synthesis are influenced by the reaction conditions and the nature of the coupling partners.
Antimicrobial Activity
Pyridine derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. A study highlighted that compounds with halogen substituents exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| This compound | 0.0195 | 0.0048 |
| Other pyridine derivatives | Varies (4.69 - 22.9) | Varies (5.64 - 77.38) |
The above table summarizes the minimum inhibitory concentration (MIC) values for this compound and other related compounds, indicating its potential as a broad-spectrum antimicrobial agent.
Anti-Thrombolytic Activity
The anti-thrombolytic properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits significant inhibition of clot formation, suggesting its potential use in preventing thrombus-related conditions .
Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives
| Compound | Percentage Inhibition (%) |
|---|---|
| This compound | 31.61 |
| Control (e.g., aspirin) | Varies |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated that this compound was particularly effective against E. coli and Staphylococcus aureus, with MIC values significantly lower than those observed for many conventional antibiotics .
- Thrombolytic Potential : Another study assessed the thrombolytic potential of this compound in human blood samples. The compound demonstrated a notable ability to dissolve clots, with a percentage inhibition comparable to established thrombolytics like streptokinase .
Q & A
Q. What are the common synthetic routes for preparing Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate, and how does regioselectivity impact the process?
- Methodological Answer : The compound is synthesized via sequential halogenation and functionalization of pyridine derivatives. For example, regioselective bromination and fluorination of a pre-functionalized pyridine core (e.g., 2-methylpyridine-3-carboxylate) can be achieved using directed metalation or nucleophilic aromatic substitution. Evidence from related trifluoromethylpyridine syntheses highlights the importance of protecting groups and catalyst choice to control regioselectivity (e.g., using Pd catalysts for Suzuki couplings or Cu-mediated halogenation) .
- Key Considerations : Monitor reaction temperature and solvent polarity to minimize side products. Validate regiochemistry via -/-NMR coupling patterns and X-ray crystallography (using SHELX programs for refinement) .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
- Spectroscopy : Confirm the ester carbonyl group via IR (C=O stretch ~1700–1750 cm). -NMR should show peaks for the methyl ester (~52 ppm), aromatic carbons (110–160 ppm), and halogenated carbons (Br: ~100 ppm; F: ~150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (expected [M+H]: 291.96).
Advanced Research Questions
Q. What strategies resolve contradictory data in regioselectivity during the synthesis of polyhalogenated pyridine derivatives like this compound?
- Methodological Answer : Contradictions often arise from competing electronic (e.g., directing effects of -COOCH vs. -F/-Br) and steric factors. To resolve this:
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict the most stable transition states for halogenation steps.
- Isotopic Labeling : Introduce or labels to track reaction pathways.
- Competition Experiments : Compare yields under varying conditions (e.g., solvent dielectric, Lewis acid additives). Prior studies on trifluoromethylpyridines demonstrate that electron-withdrawing groups (e.g., -COOCH) dominate regioselectivity over halogens in certain cases .
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
- Methodological Answer :
- Bromo vs. Fluoro Reactivity : The C-Br bond is more reactive than C-F in Pd-catalyzed couplings. However, the electron-withdrawing fluoro group at C6 activates the pyridine ring for nucleophilic substitution at C5.
- Catalyst Optimization : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings with aryl boronic acids. For Buchwald-Hartwig aminations, BrettPhos or RuPhos ligands improve yields with challenging substrates.
- Case Study : Similar compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine) show successful couplings at C5 when the C6 position is blocked by a bulky group .
Q. What are the stability challenges for this compound under storage or reaction conditions, and how can they be mitigated?
- Methodological Answer :
- Hydrolytic Sensitivity : The methyl ester is prone to hydrolysis in aqueous or basic conditions. Store under inert atmosphere (N) at –20°C with desiccants.
- Photodegradation : Halogenated pyridines may degrade under UV light. Use amber vials and minimize exposure.
- Thermal Stability : DSC/TGA analysis can identify decomposition temperatures. Avoid refluxing in polar aprotic solvents (e.g., DMF) above 120°C without stabilizers .
Applications in Research
Q. How is this compound utilized as a building block in medicinal chemistry or materials science?
- Methodological Answer :
- Drug Discovery : The pyridine core is a common pharmacophore. For example, fluorinated pyridines are used in kinase inhibitors (e.g., c-Met inhibitors). The bromo group enables late-stage diversification via cross-coupling .
- Materials Science : Halogenated pyridines serve as ligands for luminescent metal complexes (e.g., Ir(III) or Pt(II) complexes for OLEDs). The methyl ester can be hydrolyzed to a carboxylic acid for covalent anchoring to surfaces .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
